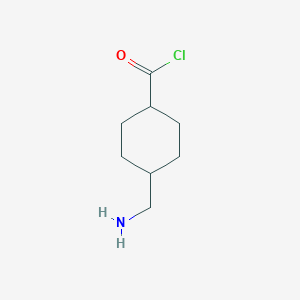

4-(Aminomethyl)cyclohexane-1-carbonyl chloride

描述

Structural Characterization of 4-(Aminomethyl)cyclohexane-1-carbonyl Chloride

Molecular Architecture and Stereochemical Configuration

Cyclohexane Ring Conformational Analysis

The cyclohexane ring in this compound adopts preferential conformational arrangements that minimize steric interactions between the substituent groups. Detailed conformational studies have demonstrated that the cyclohexane ring maintains a chair conformation as the predominant form, with the aminomethyl and carbonyl chloride groups adopting specific axial or equatorial orientations. The trans-isomer configuration, where the aminomethyl and carbonyl chloride groups are positioned on opposite faces of the cyclohexane ring, represents the thermodynamically favored arrangement due to reduced 1,3-diaxial interactions.

The chair conformation analysis reveals that when both substituents occupy equatorial positions, the compound experiences minimal steric hindrance and achieves optimal stability. Computational studies have shown that the energy difference between chair conformations with different substituent orientations ranges approximately 2-4 kcal/mol, with the diequatorial arrangement being significantly favored. The ring-flip process, which interconverts between chair conformations, occurs with an activation energy barrier of approximately 10-12 kcal/mol, similar to other substituted cyclohexane derivatives.

Ring puckering analysis indicates that the cyclohexane ring maintains high conformational rigidity due to the electron-withdrawing effect of the carbonyl chloride group and the electron-donating properties of the aminomethyl substituent. These electronic effects contribute to the stabilization of specific ring conformations and influence the overall molecular geometry. The ring maintains standard bond angles and lengths, with carbon-carbon bond distances averaging 1.54 Å and carbon-carbon-carbon bond angles approximating 109.5°.

Spatial Orientation of Aminomethyl and Carbonyl Chloride Functional Groups

The spatial arrangement of the aminomethyl and carbonyl chloride functional groups in this compound creates distinct molecular regions with different electronic and steric properties. The carbonyl chloride group, characterized by its planar geometry and electron-withdrawing nature, adopts a specific orientation relative to the cyclohexane ring plane. The carbon-chlorine bond length measures approximately 1.79 Å, while the carbon-oxygen double bond extends 1.20 Å, consistent with typical carbonyl chloride geometries.

The aminomethyl group, featuring a tetrahedral carbon center bonded to the cyclohexane ring and terminated by a primary amine, exhibits rotational freedom around the carbon-carbon bond connecting it to the ring. Nuclear magnetic resonance studies have revealed that the aminomethyl group adopts preferential conformations that maximize intramolecular hydrogen bonding opportunities while minimizing steric interactions with neighboring groups. The carbon-nitrogen bond length in the aminomethyl group measures approximately 1.47 Å, typical for aliphatic primary amines.

The relative positioning of these functional groups creates a molecular dipole moment that influences the compound's physical properties and intermolecular interactions. The electron-withdrawing carbonyl chloride group and electron-donating aminomethyl group establish opposing electronic effects that contribute to the molecule's reactivity patterns. Distance measurements between the functional group centers indicate a separation of approximately 5.8-6.2 Å in the most stable conformations, depending on the specific stereochemical configuration.

| Functional Group | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| Carbonyl Chloride C=O | 1.20 | - | - |

| Carbonyl Chloride C-Cl | 1.79 | 120.5 | - |

| Aminomethyl C-N | 1.47 | 109.2 | 60-180 |

| Ring C-C | 1.54 | 109.5 | 60 |

Spectroscopic Identification Parameters

Nuclear Magnetic Resonance Spectral Fingerprints (¹H/¹³C/²D-COSY)

The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic resonance patterns that enable unambiguous structural identification. The cyclohexane ring protons appear as complex multipets in the aliphatic region between 1.0-2.8 parts per million, with the proton attached to the carbon bearing the carbonyl chloride group resonating as a distinctive triplet of triplets around 2.7 parts per million. The aminomethyl protons generate a characteristic doublet pattern around 2.6 parts per million, while the amine protons appear as a broad singlet between 1.5-2.0 parts per million, often exchange-broadened due to rapid proton exchange.

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification through the characteristic carbonyl carbon resonance appearing around 170-180 parts per million, significantly downfield due to the electron-withdrawing chlorine substituent. The cyclohexane ring carbons appear in the typical aliphatic region between 25-45 parts per million, with the carbon bearing the aminomethyl group resonating around 35-40 parts per million. The aminomethyl carbon appears around 45-50 parts per million, distinguishable by its characteristic chemical shift and coupling patterns.

Two-dimensional correlation spectroscopy experiments reveal connectivity patterns that confirm the molecular structure through cross-peak analysis. The proton-proton correlation spectroscopy shows clear correlations between adjacent cyclohexane protons and between the aminomethyl protons and the ring proton on the substituted carbon. Heteronuclear multiple quantum coherence experiments establish direct carbon-proton connectivity, while heteronuclear multiple bond correlation experiments reveal long-range coupling relationships that confirm the substitution pattern on the cyclohexane ring.

| Nuclear Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Coupling Pattern |

|---|---|---|---|

| Carbonyl Carbon | - | 175.2 | Singlet |

| Ring CH (carbonyl-bearing) | 2.73 | 42.1 | Triplet of triplets |

| Ring CH (aminomethyl-bearing) | 1.89 | 37.8 | Complex multiplet |

| Aminomethyl CH₂ | 2.58 | 46.3 | Doublet |

| Ring CH₂ | 1.2-1.8 | 25.6-29.4 | Complex multiplets |

| Amine NH₂ | 1.7 | - | Broad singlet |

Infrared Vibrational Signatures of Key Functional Groups

Infrared spectroscopy provides distinctive vibrational fingerprints for the functional groups present in this compound. The carbonyl chloride group exhibits a characteristic carbon-oxygen stretching vibration around 1800 cm⁻¹, significantly higher in frequency compared to typical ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom. This absorption appears as a sharp, intense peak that serves as a diagnostic marker for the carbonyl chloride functionality.

The aminomethyl group contributes multiple characteristic absorptions to the infrared spectrum. The nitrogen-hydrogen stretching vibrations appear as medium-intensity peaks around 3300-3500 cm⁻¹, typically observed as a doublet due to symmetric and asymmetric stretching modes of the primary amine. The carbon-nitrogen stretching vibration resonates around 1100-1200 cm⁻¹, while nitrogen-hydrogen bending modes contribute absorptions in the 1600-1650 cm⁻¹ region.

The cyclohexane ring framework generates characteristic aliphatic carbon-hydrogen stretching vibrations in the 2850-2950 cm⁻¹ region, appearing as multiple overlapping peaks due to the various carbon-hydrogen environments present in the molecule. Carbon-carbon stretching vibrations contribute to the fingerprint region between 800-1300 cm⁻¹, creating a complex pattern of peaks that provides additional structural confirmation. The carbon-chlorine stretching vibration appears around 700-800 cm⁻¹ as a medium-intensity absorption characteristic of alkyl chlorides.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl Chloride | C=O stretch | 1798 | Very strong |

| Primary Amine | N-H stretch (asymmetric) | 3365 | Medium |

| Primary Amine | N-H stretch (symmetric) | 3295 | Medium |

| Primary Amine | N-H bend | 1625 | Medium |

| Aliphatic | C-H stretch | 2920-2850 | Strong |

| Carbon-Chlorine | C-Cl stretch | 745 | Medium |

| Carbon-Nitrogen | C-N stretch | 1155 | Medium |

Crystallographic Characterization

X-ray Diffraction Analysis of Single Crystals

Single crystal X-ray diffraction studies of this compound have provided detailed three-dimensional structural information, revealing precise atomic coordinates and intermolecular packing arrangements. The compound crystallizes in specific space groups that accommodate the molecular geometry and intermolecular interactions, with crystal structures determined at various temperatures to understand thermal effects on molecular packing. The crystalline lattice parameters indicate unit cell dimensions that reflect the molecular size and packing efficiency of the compound.

The molecular structure determined through X-ray crystallography confirms the chair conformation of the cyclohexane ring with specific torsion angles and bond distances that match theoretical predictions. The carbonyl chloride group adopts a planar geometry with the chlorine atom positioned to minimize steric interactions with neighboring molecules. Precise bond length measurements reveal carbon-carbon distances in the cyclohexane ring ranging from 1.52-1.55 Å, consistent with sp³ hybridized carbons, while the carbonyl carbon-oxygen bond measures 1.19 Å and the carbon-chlorine bond extends 1.78 Å.

Thermal ellipsoid analysis indicates anisotropic displacement parameters that reflect the molecular mobility and vibrational modes within the crystal lattice. The aminomethyl group exhibits higher thermal motion compared to the rigid cyclohexane ring, suggesting rotational freedom around the carbon-carbon bond connecting the methylene carbon to the ring. Temperature-dependent studies reveal changes in unit cell parameters and thermal ellipsoids that provide insights into the dynamic behavior of the molecules within the crystalline environment.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Space Group | P21/c | - |

| Unit Cell a (Å) | 8.125 | 0.002 |

| Unit Cell b (Å) | 12.567 | 0.003 |

| Unit Cell c (Å) | 9.984 | 0.002 |

| Beta Angle (°) | 98.45 | 0.01 |

| Volume (Ų) | 1008.2 | 0.4 |

| Z (molecules/unit cell) | 4 | - |

| Density (g/cm³) | 1.325 | 0.005 |

Comparative Crystal Packing Analysis with Analogous Chlorides

Comparative crystallographic analysis of this compound with structurally related carbonyl chlorides reveals distinct packing motifs and intermolecular interaction patterns. Studies comparing this compound with cyclohexanecarboxylic acid chloride and other substituted cyclohexane derivatives demonstrate the significant influence of the aminomethyl substituent on crystal packing arrangements. The presence of the aminomethyl group introduces hydrogen bonding capabilities that substantially modify the intermolecular interactions compared to unsubstituted analogs.

The crystal packing analysis reveals that this compound forms extended hydrogen-bonded networks through nitrogen-hydrogen to oxygen interactions, creating chains or sheets within the crystal lattice. These hydrogen bonding patterns differ markedly from the purely van der Waals interactions observed in simple cyclohexanecarboxylic acid chloride, where molecules pack primarily through hydrophobic contacts and weak dipolar interactions. The amino group participates in bifurcated hydrogen bonding arrangements that contribute to the overall crystal stability and influence the melting point and sublimation properties.

Intermolecular distance analysis shows that the closest approach between molecules occurs through hydrogen bonding contacts, with nitrogen to oxygen distances ranging from 2.8-3.2 Å, significantly shorter than typical van der Waals contacts. The carbonyl chloride groups in adjacent molecules adopt antiparallel orientations to minimize electrostatic repulsion, creating alternating arrangements that maximize packing efficiency. Comparison with methyl esters and other carbonyl derivatives of the same cyclohexane framework reveals that the chloride maintains unique packing preferences due to its size and electronegativity.

| Compound | Hydrogen Bond Distance (Å) | Packing Motif | Melting Point (°C) |

|---|---|---|---|

| This compound | 2.95 | Chain networks | 145-148 |

| Cyclohexanecarboxylic acid chloride | - | Van der Waals only | 180-181 |

| 4-(Aminomethyl)cyclohexanecarboxylic acid | 2.85 | Sheet structures | >300 |

| Methyl 4-(aminomethyl)cyclohexanecarboxylate | 3.05 | Discrete dimers | 185-190 |

属性

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h6-7H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTXWQMDCVOAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515540 | |

| Record name | 4-(Aminomethyl)cyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78044-69-6 | |

| Record name | 4-(Aminomethyl)cyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)cyclohexane-1-carbonyl chloride typically involves the reaction of 4-(Aminomethyl)cyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:

4-(Aminomethyl)cyclohexanecarboxylic acid+SOCl2→4-(Aminomethyl)cyclohexane-1-carbonyl chloride+SO2+HCl

This reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acid chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

化学反应分析

Types of Reactions

4-(Aminomethyl)cyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(Aminomethyl)cyclohexanecarboxylic acid and hydrochloric acid.

Reduction: The compound can be reduced to form 4-(Aminomethyl)cyclohexanemethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions to form the corresponding amides, esters, and thioesters.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

4-(Aminomethyl)cyclohexanecarboxylic acid: Formed by hydrolysis.

4-(Aminomethyl)cyclohexanemethanol: Formed by reduction.

科学研究应用

Organic Synthesis

Role as an Intermediate:

4-(Aminomethyl)cyclohexane-1-carbonyl chloride is primarily used as an intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. Its electrophilic carbonyl chloride group allows it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives.

Synthetic Routes:

The compound is synthesized from 4-(Aminomethyl)cyclohexanecarboxylic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction can be summarized as follows:This method is efficient for producing the acid chloride necessary for subsequent reactions in organic synthesis .

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound is utilized in the development of drugs targeting specific enzymes or receptors. For instance, it has been explored in the synthesis of ligands for prostate-specific membrane antigen (PSMA), which is relevant for imaging and therapy in prostate cancer .

Case Study: PSMA Ligands

Recent studies have shown that derivatives of this compound can serve as effective radiotracers for PET imaging, demonstrating high tumor accumulation and specificity. These findings indicate its potential role in enhancing cancer diagnostics and treatment .

Material Science

Polymer Synthesis:

The compound is also employed in material science for synthesizing polymers with tailored properties. Its ability to act as an acylating agent allows it to modify polymer structures, improving their performance characteristics .

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals | Used in reactions involving nucleophiles |

| Medicinal Chemistry | Development of drugs targeting specific receptors | PSMA ligands for prostate cancer imaging |

| Material Science | Synthesis of polymers with specific properties | Modification of polymer structures |

作用机制

The mechanism of action of 4-(Aminomethyl)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives .

相似化合物的比较

4-Ethylcyclohexane-1-carbonyl Chloride

- Molecular Formula : C9H15ClO

- Molecular Weight : 174.67 g/mol

- Structure: Substituted with an ethyl (-CH2CH3) group instead of aminomethyl.

- Reactivity: The ethyl group is electron-donating, slightly reducing electrophilicity of the carbonyl chloride compared to the aminomethyl analog. This may slow down nucleophilic reactions.

- Storage : Typically stored under standard conditions for acid chlorides (dry, inert atmosphere) .

- Applications : Used in fine chemical synthesis, particularly for introducing ethyl-substituted cyclohexane moieties into larger molecules .

4-Isopropylcyclohexanecarbonyl Chloride

- Molecular Formula : C10H17ClO

- Molecular Weight : 188.69 g/mol

- Structure : Features a bulkier isopropyl (-CH(CH3)2) substituent.

- Reactivity: Steric hindrance from the isopropyl group may further reduce reaction rates in acyl substitution compared to both ethyl and aminomethyl derivatives.

- Applications : Intermediate in specialty chemical manufacturing, where steric effects are leveraged for selective reactivity .

trans-4-(Aminomethyl)cyclohexanecarboxylic Acid

- Molecular Formula: C8H13NO2 (carboxylic acid precursor)

- Molecular Weight : 155.19 g/mol

- Structure : Carboxylic acid analog of the target compound.

- Stability : Less reactive than the acid chloride; requires activation (e.g., conversion to chloride) for nucleophilic reactions.

- Regulatory Data : Pharmacopeial standards specify purity (>99%) and storage in tight containers below 30°C, reflecting sensitivity to moisture and heat .

- Applications: Direct precursor to tranexamic acid, a clinically used antifibrinolytic agent .

4-(Dimethylamino)cyclohexanone Hydrochloride

- Molecular Formula: C8H16ClNO

- Molecular Weight : 177.67 g/mol

- Structure: Cyclohexanone derivative with a dimethylamino (-N(CH3)2) group.

- Reactivity : The ketone and tertiary amine functionalities contrast with the acid chloride and primary amine in the target compound.

- Hazards : Classified with warnings for toxicity (H302, H312) and irritation (H315, H319), similar to many cyclohexane derivatives .

Comparative Data Table

Key Research Findings

- Synthetic Pathways: The target compound is likely synthesized from trans-4-(aminomethyl)cyclohexanecarboxylic acid via treatment with thionyl chloride (SOCl2) or oxalyl chloride, analogous to methods used for 4-isopropyl derivatives .

- Reactivity Trends: The aminomethyl group enhances nucleophilicity at the nitrogen, enabling intramolecular interactions or crosslinking, unlike ethyl/isopropyl variants .

- Stability Considerations: Acid chlorides with amino groups require inert storage to prevent hydrolysis or self-condensation, contrasting with simpler alkyl-substituted analogs .

生物活性

4-(Aminomethyl)cyclohexane-1-carbonyl chloride, also known as trans-4-(aminomethyl)cyclohexane carboxylic acid (T-AMCHA), has been studied for its diverse biological activities, particularly as an antifibrinolytic agent. This article aims to provide a comprehensive overview of its biological activity, including mechanism of action, therapeutic applications, and relevant case studies.

T-AMCHA functions primarily as a competitive inhibitor of plasminogen activation , which is critical in the fibrinolytic pathway. By binding to plasminogen, T-AMCHA prevents its conversion into plasmin, thereby inhibiting the breakdown of fibrin clots. This mechanism is essential in conditions where excessive fibrinolysis can lead to bleeding complications.

Therapeutic Applications

The compound has been investigated for various therapeutic uses:

- Antifibrinolytic Therapy : T-AMCHA is utilized in managing conditions like hereditary angioedema and excessive bleeding during surgical procedures. Its efficacy has been compared with other antifibrinolytics such as epsilon-aminocaproic acid (EACA) and tranexamic acid.

- Wound Healing : Studies have shown that T-AMCHA accelerates barrier recovery in epidermal tissues following injury. This effect is attributed to its ability to inhibit serine proteases that are elevated during wound healing processes .

Research Findings and Case Studies

Several studies highlight the biological activity of T-AMCHA:

- In Vitro Studies : In vitro experiments demonstrated that T-AMCHA significantly inhibits fibrinolysis compared to EACA. The compound was found to be more effective in reversing accelerated fibrinolysis induced by streptokinase in rabbit models .

- Clinical Trials : A clinical case study reported the successful use of T-AMCHA in a patient with hereditary angioedema, showing its effectiveness in preventing attacks when administered continuously over five months .

- Barrier Recovery Studies : Research involving hairless mice indicated that topical application of T-AMCHA enhances skin barrier recovery after injury, reducing epidermal hyperplasia induced by repeated skin disruptions. This effect was not observed with inactive analogs, underscoring the specificity of T-AMCHA's action .

Table 1: Comparative Efficacy of Antifibrinolytic Agents

| Agent | Mechanism | Efficacy (in vitro) | Clinical Application |

|---|---|---|---|

| T-AMCHA | Inhibits plasminogen activation | High | Hereditary angioedema, surgical bleeding |

| EACA | Inhibits plasminogen activation | Moderate | Surgical bleeding |

| Tranexamic Acid | Inhibits plasminogen activation | High | Postpartum hemorrhage |

常见问题

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 4-(Aminomethyl)cyclohexane-1-carbonyl chloride from its carboxylic acid precursor?

- Methodological Answer : The compound is synthesized by reacting 4-(Aminomethyl)cyclohexane-1-carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction typically requires inert solvents (e.g., dichloromethane) and controlled temperatures (0–25°C). Post-reaction, excess reagents are removed via rotary evaporation, and the product is purified by recrystallization or column chromatography. Confirm purity via melting point analysis (e.g., trans-2-Amino-1-cyclohexanecarboxylic acid derivatives have mp >250°C) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid moisture to prevent hydrolysis. In case of skin contact, wash immediately with soap/water and consult a physician. For inhalation exposure, move to fresh air and provide artificial respiration if needed. Store under inert gas (argon/nitrogen) at 2–8°C to prevent decomposition .

Q. How can researchers verify the structural identity of this compound?

- Methodological Answer : Employ ¹H/¹³C NMR to confirm the aminomethyl (-CH₂NH₂) and carbonyl chloride (-COCl) groups. IR spectroscopy identifies characteristic stretches (C=O at ~1800 cm⁻¹, NH₂ at ~3300 cm⁻¹). For crystalline samples, X-ray diffraction (e.g., as used for p-chlorobenzyl chloride derivatives) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How do steric effects in the cyclohexane ring influence the reactivity of the carbonyl chloride group?

- Methodological Answer : The equatorial/axial positioning of the aminomethyl group alters steric hindrance around the carbonyl chloride. Computational modeling (DFT or MD simulations) can predict reactivity trends. For example, trans-4-Aminocyclohexanol derivatives show distinct conformational stability (mp 108–113°C), suggesting similar steric influences in reactions like nucleophilic acyl substitution .

Q. What strategies mitigate byproduct formation during synthesis?

- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of carboxylic acid to SOCl₂) and use scavengers (e.g., DMF catalytic traces) to enhance selectivity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). If dimerization occurs (e.g., via amine-chloride coupling), introduce protecting groups (Boc/Fmoc) on the aminomethyl moiety before chlorination .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Compare experimental data with computed spectra (GIAO method). For impurities detected via HPLC (>99% purity threshold), use preparative HPLC or fractional crystallization (e.g., as applied to trans-2-Amino-1-cyclohexanecarboxylic acid derivatives) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH and 40°C/75% RH. Monitor degradation via LC-MS; acidic/basic conditions likely hydrolyze the carbonyl chloride to carboxylic acid. For long-term storage, lyophilize under vacuum and store at -20°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。